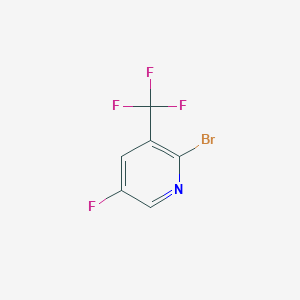

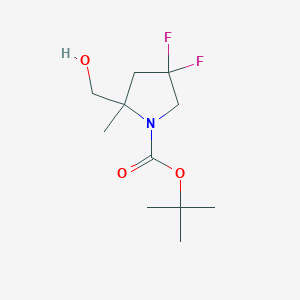

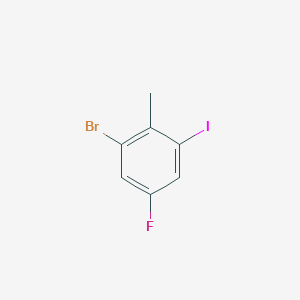

![molecular formula C7H9NO4 B6314558 2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid CAS No. 1956369-03-1](/img/structure/B6314558.png)

2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid” has a CAS Number of 1956369-03-1 and a molecular weight of 171.15 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO4/c9-5(10)3-8-6(11)12-4-7(8)1-2-7/h1-4H2,(H,9,10) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Reductive Cleavage and Subsequent Transformations

The compound undergoes reductive cleavage when treated with zinc in acetic acid, leading to the formation of 1,3-amino alcohols. These intermediates can undergo cyclization to yield bi- or tricyclic lactams or lactones, retaining the three-membered ring structure. This process illustrates the compound's utility in synthesizing complex lactams and lactones with potential applications in medicinal chemistry and drug discovery (Molchanov et al., 2016).

Synthesis of Spirocyclic Compounds

The compound serves as a precursor in the synthesis of spirocyclic oxetanes, which are converted into o-cycloalkylaminoacetanilides for oxidative cyclizations. This synthesis pathway highlights its role in creating novel spirocyclic compounds with potential applications in pharmaceuticals and materials science (Gurry et al., 2015).

Improved Synthesis and Solubility

An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, a closely related compound, is presented, demonstrating the compound's versatility in forming stable and soluble products. This improved solubility and stability facilitate access to a broader range of reaction conditions, expanding its utility in chemical synthesis (van der Haas et al., 2017).

Hydrolysis and Acylation Reactions

The compound undergoes hydrolysis and acylation reactions, maintaining the integrity of the 5-oxa-6-azaspiro[2.4]heptane fragment. These reactions demonstrate its potential as a building block in organic synthesis, particularly in the synthesis of cyclopropane-based compounds with various functional groups (Molchanov & Tran, 2012).

Synthesis of Amino Acids and GABA Analogues

The compound is instrumental in synthesizing novel amino acids and GABA (γ-aminobutyric acid) analogues. The synthesis involves creating sterically constrained amino acids for applications in chemistry, biochemistry, and drug design, indicating its significance in developing new therapeutic agents (Radchenko et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . These precautions involve avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .

Properties

IUPAC Name |

2-(5-oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5(10)3-8-6(11)12-4-7(8)1-2-7/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTIQPRLZDOMBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12COC(=O)N2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

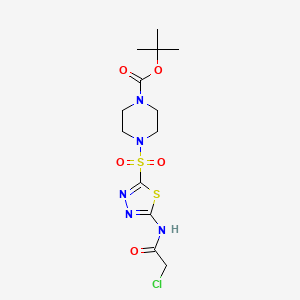

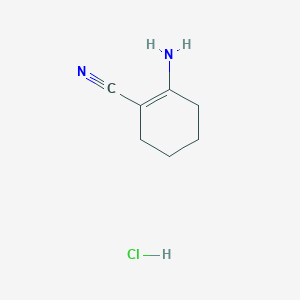

![(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B6314511.png)

![8-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6314535.png)